molecular formula C14H16Pb B12650162 Dimethyldiphenyllead CAS No. 42169-20-0

Dimethyldiphenyllead

Cat. No.: B12650162
CAS No.: 42169-20-0
M. Wt: 391 g/mol
InChI Key: CDICTBYWHLIODK-UHFFFAOYSA-N
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Description

Dimethyldiphenyllead is an organometallic compound of lead, supplied for research and development purposes. As part of the family of organolead reagents, this compound is primarily of interest in advanced material science and as a precursor or catalyst in specialized organic synthesis reactions. Similar organometallic compounds, like Dimethyldiphenyltin, are utilized in applications such as thin-film deposition and as catalysts or precursor materials in industrial chemistry, suggesting potential parallel research avenues for the lead analogue . Researchers value these compounds for their role in developing new polymeric materials and catalytic processes. For instance, organic peroxides with similar dimethyl diphenyl structures are employed as flame-retardant synergists in polystyrene and as initiators in polymerization . This highlights the significance of such structural motifs in creating functional materials. Handling this compound requires strict safety precautions due to the known toxicity of lead compounds. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. It is the responsibility of the researcher to consult the Safety Data Sheet (SDS) and adhere to all local safety and environmental regulations for the handling and disposal of hazardous substances.

Properties

CAS No.

42169-20-0

Molecular Formula

C14H16Pb

Molecular Weight

391 g/mol

IUPAC Name

dimethyl(diphenyl)plumbane

InChI

InChI=1S/2C6H5.2CH3.Pb/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H3;

InChI Key

CDICTBYWHLIODK-UHFFFAOYSA-N

Canonical SMILES

C[Pb](C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Dimethyldiphenyllead and Analogues

Established Synthetic Routes to Organolead Compounds

The foundational methods for creating organolead compounds provide the framework for accessing a wide variety of structures. These routes are often adaptable for the synthesis of unsymmetrical compounds through sequential additions or by using mixed organometallic reagents.

Grignard reagents (RMgX) are a cornerstone in the synthesis of organolead compounds. wikipedia.orgchemeurope.com The reaction of a lead(II) salt, typically lead(II) chloride (PbCl2), with a Grignard reagent can lead to the formation of tetraorganolead compounds. wikipedia.orgchemeurope.com For instance, the reaction of methylmagnesium chloride with lead chloride yields tetramethyllead (B1204573). wikipedia.orgchemeurope.com

This approach can be extended to synthesize mixed organolead compounds. The stepwise reaction of a lead dihalide with two different Grignard reagents can, in principle, yield unsymmetrical products. However, controlling the statistical distribution of products to favor a specific unsymmetrical compound like dimethyldiphenyllead can be challenging. An alternative involves the reaction of an organolead dihalide (R2PbX2) with a different Grignard reagent.

Trialkylplumbylmagnesium chlorides, which are highly reactive intermediates, can be formed in the reaction of Grignard reagents with lead(II) salts in the presence of an alkyl halide. researchgate.net These intermediates can then react further to produce tetraalkyllead compounds. researchgate.net

Precursor 1Precursor 2ProductReference
Lead(II) chlorideMethylmagnesium chlorideTetramethyllead wikipedia.orgchemeurope.com
Lead(II) saltsGrignard reagents & Alkyl halidesTetraalkyllead compounds researchgate.net

Organolithium reagents (RLi), known for their high reactivity and nucleophilicity, are also employed in the synthesis of organolead compounds. wikipedia.orgtaylorandfrancis.comnumberanalytics.com Similar to Grignard reagents, they react with lead halides to form tetraorganoleads. The C-Li bond is highly polarized, making the organic group strongly nucleophilic. wikipedia.org

The synthesis of organolead compounds of the type R3PbR' has been successfully achieved by reacting triaryllead-lithium compounds with alkyl halides. acs.org The triaryllead-lithium intermediate is formed by treating lead(II) chloride with three equivalents of an aryllithium compound. acs.org This method offers a more controlled route to unsymmetrical organolead compounds.

Organosodium compounds, often used in the form of a sodium-lead alloy, are historically significant in the commercial production of tetraethyllead (B6334599). google.com However, this method is generally less suitable for the laboratory-scale synthesis of specific unsymmetrical compounds.

Reagent TypeApplicationKey FeatureReference
Organolithium (RLi)Synthesis of tetraorganoleads and unsymmetrical organoleadsHighly reactive and nucleophilic wikipedia.orgacs.org
Organosodium (Na/Pb alloy)Commercial production of tetraethylleadHigh-volume synthesis google.com

Lead halides, particularly lead(II) chloride and lead tetraacetate, are common starting materials for organolead synthesis. wikipedia.orgchemeurope.com The direct reaction of lead tetraacetate with certain arene compounds can produce aryllead compounds through electrophilic aromatic substitution. wikipedia.org For example, anisole (B1667542) reacts with lead tetraacetate to form p-methoxyphenyllead triacetate. wikipedia.org

The transformation of lead halide perovskites (MAPbX3, where X = Cl, Br, I) is another area of research, though primarily focused on materials science applications. orientjchem.orgdiva-portal.orgnih.govnih.gov These methods involve precursors like lead(II) bromide, lead(II) iodide, and lead(II) chloride. orientjchem.org While not a direct route to this compound, the underlying principles of lead halide reactivity are relevant. The synthesis often involves controlling reaction conditions like temperature and precursor ratios to achieve the desired crystal phase and morphology. diva-portal.orgacs.org

Specific Synthetic Pathways for this compound

The synthesis of an unsymmetrical organolead compound like this compound requires a directed approach to ensure the desired arrangement of methyl and phenyl groups around the lead atom.

A plausible and effective strategy for the synthesis of this compound involves a two-step process utilizing a diorganolead dihalide intermediate. This approach offers greater control over the final product compared to a one-pot reaction with mixed Grignard or organolithium reagents.

One such directed synthesis could proceed as follows:

Formation of Diphenyllead Dichloride (Ph2PbCl2): This intermediate can be synthesized by the redistribution reaction between tetraphenyllead (B147485) (Ph4Pb) and lead(IV) chloride (PbCl4) or by the reaction of tetraphenyllead with hydrogen chloride.

Alkylation of Diphenyllead Dichloride: The subsequent reaction of diphenyllead dichloride with two equivalents of a methylating agent, such as methylmagnesium chloride or methyllithium, would yield this compound.

Another viable route involves the use of a triorganolead halide. For instance, the reaction of triphenyllead chloride (Ph3PbCl) with a methylating agent could potentially lead to the displacement of a phenyl group, but this is generally less controlled and may result in a mixture of products. A more controlled approach starts with triphenyllead lithium, which can be reacted with a methyl halide. acs.org

A known synthetic route for this compound involves the use of methylmagnesium chloride as a precursor. molbase.com

Starting MaterialReagentIntermediateFinal Product
Tetraphenyllead & Lead(IV) chloride-Diphenyllead dichlorideThis compound
Diphenyllead dichlorideMethylmagnesium chloride-This compound
Triphenyllead lithiumMethyl halide-Triphenylmethyllead

The successful synthesis of this compound with high yield and selectivity hinges on the careful optimization of several reaction parameters. The principles of reaction optimization, often guided by experimental design and sometimes machine learning, are crucial. reactwise.combeilstein-journals.orgchimia.charxiv.orgresearchgate.net

Key parameters to consider include:

Temperature: Organometallic reactions are often conducted at low temperatures to control reactivity and minimize side reactions. numberanalytics.com For Grignard and organolithium reactions, temperatures are typically maintained well below 0 °C.

Solvent: The choice of solvent is critical as it can influence the solubility of reagents and intermediates, as well as the reactivity of the organometallic species. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used for Grignard and organolithium reactions.

Stoichiometry of Reagents: Precise control over the molar ratios of the reactants is essential, especially in directed synthesis strategies, to avoid the formation of undesired byproducts.

Rate of Addition: The slow, dropwise addition of the organometallic reagent to the lead precursor can help to control the reaction exotherm and improve selectivity.

Additives: In some cases, additives can enhance reactivity or selectivity. For example, in certain organolithium reactions, additives like tetramethylethylenediamine (TMEDA) can break down organolithium aggregates, increasing their reactivity. numberanalytics.com

The optimization process often involves systematically varying these parameters to identify the conditions that provide the highest yield of the desired product while minimizing the formation of symmetrical tetraorganoleads (tetramethyllead and tetraphenyllead) and other impurities.

Advanced Synthetic Techniques in Organolead Chemistry

Advanced synthetic strategies in organolead chemistry aim to overcome the limitations of traditional methods, which often involve harsh reagents and high temperatures. These modern techniques provide access to complex organolead structures with enhanced control over reactivity and product formation.

Electrochemical synthesis is an advanced and sustainable method that utilizes electrical current to drive chemical reactions, replacing conventional oxidizing or reducing agents. beilstein-journals.orgrsc.org This technique offers precise control over reaction potential, which can enhance selectivity and efficiency, often under mild conditions. rsc.org The core of electrosynthesis involves the transfer of electrons at an electrode-solution interface, enabling the formation of new chemical bonds. beilstein-journals.org

The process typically occurs in an electrochemical cell containing an anode (where oxidation occurs) and a cathode (where reduction occurs), along with an electrolyte to ensure conductivity. beilstein-journals.org Common electrode materials include platinum, which is relatively inert, and various forms of carbon (graphite, glassy carbon), which are widely used as anodes. beilstein-journals.org

While electrochemical methods have been successfully applied to the synthesis of various organometallic compounds, including those of phosphorus and for mediating C-N and C-O arylations, specific protocols for the synthesis of mixed tetraorganolead compounds like this compound are not extensively documented in current literature. beilstein-journals.orgchemrxiv.org However, the principles suggest potential pathways. A hypothetical electrochemical synthesis of this compound could involve the reduction of a lead(II) salt at a sacrificial lead cathode in the presence of both methyl halides and phenyl halides. The controlled potential could, in theory, direct the sequential formation of the C-Pb bonds. This remains a developing area with opportunities for future research.

Transition metal catalysis has become a cornerstone of modern organic synthesis, and its principles are applicable to organolead chemistry. Palladium (Pd) and copper (Cu) catalysts, in particular, have been shown to mediate the coupling of organolead compounds, facilitating the formation of new carbon-carbon bonds under mild conditions. tandfonline.comtandfonline.com

A key strategy involves the use of aryllead(IV) triacetates as coupling partners. These compounds can undergo homocoupling to produce symmetrical biaryls. The reactions are typically fast and high-yielding, demonstrating the utility of catalysis in this context. tandfonline.com

Table 1: Catalytic Homocoupling of Aryllead Triacetates

Organolead ReagentCatalyst (mol%)SolventConditionsProductYield (%)Reference
Phenyllead triacetatePd₂(dba)₃·CHCl₃ (5)CHCl₃RT, 10 minBiphenyl68 tandfonline.com
Phenyllead triacetateCuI (10)DMF50°C, 10 minBiphenyl68 tandfonline.com
p-Tolyllead triacetatePd₂(dba)₃·CHCl₃ (5)CHCl₃RT, 10 min4,4'-Dimethylbiphenyl65 tandfonline.com
p-Tolyllead triacetateCuI (10)DMF50°C, 10 min4,4'-Dimethylbiphenyl62 tandfonline.com
2-Thienyllead triacetatePd₂(dba)₃·CHCl₃ (5)CHCl₃RT, 10 min2,2'-Bithiophene81 tandfonline.com

More significantly for the synthesis of unsymmetrical compounds, aryllead(IV) triacetates can participate in catalytic cross-coupling reactions with various partners, such as organoboranes (a variant of the Suzuki coupling) and terminal alkynes (a variant of the Sonogashira coupling). thieme-connect.de These reactions allow for the selective transfer of the aryl group from the lead atom to another organic moiety. thieme-connect.de

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Aryllead Triacetates

Organolead ReagentCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Aryllead triacetateArylboronic acidPd₂(dba)₃·CHCl₃, CuI, NaOMeDME/MeCN, RT71-80 thieme-connect.de
Aryllead triacetateHypervalent Iodonium SaltPd₂(dba)₃·CHCl₃, NaOMeMeOH/MeCN, RT, 3h62-75 thieme-connect.de
Aryllead triacetateTerminal AlkynePd₂(dba)₃·CHCl₃, CuI, NaOMeMeOH/MeCN, RT, 3h72-80 thieme-connect.de

Another catalytic application is hydroplumbylation, the addition of an H-Pb bond across an unsaturated C-C bond, which is analogous to the more common hydrosilylation and hydrostannylation reactions. thieme-connect.deresearchgate.net While less utilized, this reaction can be catalyzed to form new C-Pb bonds. thieme-connect.de

Design and Utilization of Novel Precursors for this compound

The development of novel organolead precursors is critical for advancing synthetic methodologies. Organolead(IV) triacetates have emerged as highly versatile and valuable precursors in modern organolead chemistry. iupac.org They are more stable and selective than many traditional organometallic reagents and serve as effective electrophilic arylating agents. iupac.org

The synthesis of these precursors can be achieved through several routes:

Direct Plumbation : This method involves the direct reaction of an electron-rich aromatic compound with lead(IV) acetate (B1210297). However, its scope is generally limited to arenes that are more reactive than fluorobenzene. iupac.orgwikipedia.org

Transmetalation : A more general and versatile approach is transmetalation, where an organic group is transferred to lead from another metal. Common methods include tin-lead (Sn-Pb) exchange from an organostannane or boron-lead (B-Pb) exchange from a boronic acid. iupac.org These exchange reactions significantly broaden the range of accessible aryllead triacetate precursors.

Table 3: Synthetic Routes to Aryllead Triacetate Precursors

MethodStarting MaterialsGeneral ReactionScope/RemarksReference
Direct PlumbationArene, Lead(IV) acetateAr-H + Pb(OAc)₄ → Ar-Pb(OAc)₃ + HOAcLimited to activated arenes. iupac.orgwikipedia.org
B-Pb ExchangeArylboronic acid, Lead(IV) acetateAr-B(OH)₂ + Pb(OAc)₄ → Ar-Pb(OAc)₃General and high-yielding. iupac.org
Sn-Pb ExchangeAryltrialkylstannane, Lead(IV) acetateAr-SnR₃ + Pb(OAc)₄ → Ar-Pb(OAc)₃ + R₃SnOAcGeneral method for aryl, vinyl, and alkynyl precursors. iupac.org

The utility of these precursors lies in their controlled reactivity. For the synthesis of an unsymmetrical compound like this compound, one could envision a multi-step strategy utilizing these advanced precursors. A hypothetical route could involve the synthesis of diphenyllead diacetate from phenyllead triacetate. iupac.org This diacetate could then serve as a precursor, reacting with a suitable methylating agent (e.g., methylmagnesium chloride or methyllithium) in a controlled stoichiometric manner to install the two methyl groups, yielding the final this compound product. This strategic use of pre-formed, stable organolead precursors allows for a more designed and stepwise assembly of the target molecule, offering greater control than a one-pot reaction with multiple reactive species.

Chemical Reactivity and Mechanistic Investigations of Dimethyldiphenyllead

Fundamental Reaction Pathways of Organolead Compounds

Organolead compounds undergo several fundamental reactions that are central to their chemical profile. These pathways are largely governed by the inherent properties of the lead-carbon bond and the accessibility of different oxidation states for the lead atom.

The bond between carbon and lead (C-Pb) is significantly weaker than carbon's bonds with other Group 14 elements like silicon or tin. chemeurope.comwikipedia.org This inherent weakness is a defining feature of organolead chemistry. For instance, the dissociation energy of the C-Pb bond in tetramethyllead (B1204573) is approximately 204 kJ/mol, which is considerably lower than the C-Sn bond energy in tetramethyltin (B1198279) (297 kJ/mol). wikipedia.org This low bond energy facilitates the homolytic cleavage of the C-Pb bond, a characteristic that historically made tetraethyllead (B6334599) a useful radical initiator. chemeurope.comwikipedia.org

General reaction types for organolead compounds include transmetalation, where the organic group is transferred to another metal, and coupling reactions. chemeurope.comwikipedia.org Aryl and vinyl organoleads are more reactive in these coupling reactions than their organotin counterparts, which allows them to be used in the synthesis of sterically hindered biaryl compounds. wikipedia.org

Table 1: Comparison of Carbon-Element Bond Properties in Tetramethyl Derivatives

Compound Bond Bond Length (pm) Bond Dissociation Energy (kJ/mol)
Tetramethyltin C–Sn 214 297
Tetramethyllead C–Pb 222 204

Data sourced from multiple references. chemeurope.comwikipedia.org

Ligand exchange reactions, where one ligand in a coordination complex is substituted by another, are fundamental to the reactivity of organometallic compounds. fiveable.me In organolead chemistry, these processes can influence the stability and reactivity of the lead center. fiveable.meiupac.org The exchange can involve the displacement of acetate (B1210297) groups in organolead acetates by various nucleophiles. iupac.org Such exchanges are often a prerequisite for subsequent reactions, such as ligand coupling. iupac.orglibretexts.org The rate and equilibrium of these exchanges are influenced by factors like solvent, temperature, and the steric and electronic properties of the ligands involved. fiveable.me For example, the reaction of aryllead triacetates with phenols to achieve ortho-arylation requires a coordinating amine like pyridine (B92270), which is believed to bind to the lead atom during the reaction, facilitating the displacement of an acetate group by the phenolate. chemeurope.comiupac.org

The chemistry of organolead compounds is dominated by the Pb(IV) oxidation state, which is notable because inorganic lead compounds typically favor the Pb(II) state due to the inert pair effect. wikipedia.orgalfa-chemistry.com The reduction of Pb(IV) to Pb(II) is a thermodynamically favorable process, making Pb(IV) compounds effective oxidizing agents. thieme-connect.de For instance, lead tetraacetate is a powerful oxidant used in various organic transformations. thieme-connect.deumich.edu In many reactions of organolead compounds, the lead center is ultimately reduced from Pb(IV) to Pb(II). iupac.org Conversely, elemental lead, Pb(0), can act as a reducing agent. umich.edu The change in the number of bonds to heteroatoms or hydrogen on a carbon atom determines whether it undergoes oxidation or reduction. libretexts.orgmasterorganicchemistry.com An increase in bonds to heteroatoms like oxygen signifies oxidation, while an increase in bonds to hydrogen indicates reduction. libretexts.org

Mechanistic Studies of Dimethyldiphenyllead Transformations

The specific reactivity of this compound, an asymmetric organolead compound with both methyl and phenyl ligands, is understood through the lens of these fundamental pathways. Its transformations are dictated by the relative strengths of the methyl-lead and phenyl-lead bonds and their susceptibility to different cleavage mechanisms.

The inherent weakness of the C-Pb bond makes homolytic cleavage a primary mechanistic pathway for organolead compounds, including this compound. chemeurope.comwikipedia.org This process involves the symmetrical breaking of the C-Pb bond, where each fragment retains one of the bonding electrons, resulting in the formation of free radicals. numberanalytics.comallen.in

Reaction: Homolytic Cleavage (CH₃)₂Pb(C₆H₅)₂ → •Pb(CH₃)₂(C₆H₅) + •C₆H₅ (and other radical fragmentation pathways)

The generation of these highly reactive radical species is often initiated by heat or light. numberanalytics.comallen.in In the case of this compound, cleavage can produce methyl radicals (•CH₃) and phenyl radicals (•C₆H₅), along with various organolead radical intermediates. wikipedia.orgthermofisher.com The relative ease of formation of these radicals depends on the respective bond dissociation energies of the methyl-Pb and phenyl-Pb bonds and the stability of the resulting organic radicals. The generation of radicals is a key feature exploited in various chemical applications, where these species can initiate polymerization or participate in complex reaction cascades. researchgate.netwikipedia.org

Table 2: Research Findings on Radical Generation from Organometallics

Precursor Type Method of Radical Generation Key Characteristics
Organolead Compounds Homolytic cleavage (thermal/photochemical) Driven by weak C-Pb bond; forms organic and organolead radicals. chemeurope.comwikipedia.org
Diboron Compounds Homolytic cleavage of B-B bond Can be induced by N-heterocyclic carbenes (NHCs) to form boryl radicals. rsc.org

Heterolytic cleavage involves the breaking of a covalent bond where one fragment retains both bonding electrons, leading to the formation of a cation and an anion. numberanalytics.com This pathway is typically favored in polar environments and with bonds that have a significant difference in electronegativity between the two atoms. numberanalytics.comyoutube.com For this compound, heterolytic pathways can be envisioned in reactions with electrophiles or nucleophiles.

For example, in an acid-catalyzed reaction, an electrophile (like H⁺) could attack one of the phenyl groups, leading to the cleavage of a phenyl-lead bond and the formation of benzene (B151609) and a this compound cation. The electrons in the C-Pb bond would move towards the more electronegative atom or group involved in the cleavage. youtube.com While specific studies on this compound are not extensively documented, the behavior of similar aryllead compounds suggests that such pathways are plausible. For instance, reactions of aryllead triacetates with carbon nucleophiles are believed to proceed through a non-radical mechanism, likely involving nucleophilic displacement and ligand coupling, which are characteristic of heterolytic processes. chemeurope.comiupac.org These reactions are often insensitive to the presence of radical scavengers, further supporting a heterolytic mechanism. chemeurope.com

Nucleophilic and Electrophilic Attack at the Lead Center

The lead center in this compound, a tetraorganolead compound with a Pb(IV) center, exhibits susceptibility to both nucleophilic and electrophilic attacks. The C–Pb bond is significantly weaker than C-C, C-Si, or C-Sn bonds, making it the primary site of reactivity. wikipedia.org

Nucleophilic Attack: The lead atom in tetravalent organolead compounds is electron-deficient and can be attacked by nucleophiles. This can lead to the displacement of one or more of the organic ligands. A common example of this reactivity is the reaction with Grignard reagents. wikipedia.org While this compound itself is synthesized using such reagents, further reaction with a different Grignard reagent could lead to ligand exchange.

Another significant reaction driven by nucleophilic attack is cleavage of the carbon-lead bond by halides or other nucleophiles. Organolead compounds like aryllead triacetates are utilized in reactions with soft carbon nucleophiles such as phenols and β-dicarbonyl compounds. iupac.orgthieme-connect.de In these reactions, a coordinating base is often required to facilitate the process. iupac.org

Electrophilic Attack: The C-Pb bond is susceptible to cleavage by electrophiles. Acid-catalyzed heterocyclic cleavage is a general reaction type for organoleads. wikipedia.org Strong acids can protonate the organic group, leading to the breaking of the C-Pb bond. For instance, reaction with a hydrohalic acid (HX) can cleave the bond to form a triorganolead halide and a hydrocarbon.

Certain arene compounds can react directly with lead tetraacetate in an electrophilic aromatic substitution to form aryllead compounds. wikipedia.org This highlights the electrophilic nature of the lead reagent in these specific contexts. The reactivity of organolead compounds like this compound in coupling reactions with arene compounds further underscores their utility, as they are often more reactive than their organotin counterparts. wikipedia.org

Table 1: Summary of Reactivity at the Lead Center

Attack TypeAttacking Species (Example)Substrate Type (Example)General Outcome
Nucleophilic Grignard Reagents (R'MgX)Tetraorganolead (R₄Pb)Ligand Exchange
Soft Carbon NucleophilesAryllead TriacetatesArylation of Nucleophile
Electrophilic Acids (HX)Tetraorganolead (R₄Pb)C-Pb Bond Cleavage (R₃PbX + RH)
Boronic AcidsAryl OrganoleadsTransmetalation

Reactivity of Different Oxidation States of Lead in Organolead Systems

The chemistry of organolead compounds is dominated by the Pb(IV) and Pb(II) oxidation states. The interplay between these two states is central to the reactivity of systems involving this compound.

Lead(IV) Oxidation State: In this compound, lead exists in the +4 oxidation state. This is noteworthy because inorganic lead compounds typically favor the +2 state due to the inert-pair effect, where the 6s electrons become less available for bonding. wikipedia.org In organolead chemistry, the covalent nature of the C-Pb bonds stabilizes the Pb(IV) state. wikipedia.org Compounds in this state, like lead tetraacetate, are powerful oxidizing agents. thieme-connect.de Tetraalkyl- and tetraaryl-lead compounds are generally stable but serve as precursors for various reactions.

Lead(II) Oxidation State: The reduction from Pb(IV) to Pb(II) is a thermodynamically favorable process, with a high reduction potential (E⁰(Pb⁴⁺/Pb²⁺) = 1.66 V). thieme-connect.de This thermodynamic driving force underpins many reactions of organolead(IV) compounds. iupac.orgthieme-connect.de For example, in coupling reactions mediated by aryllead(IV) compounds, the final step involves a reductive elimination where Pb(IV) is converted to a Pb(II) salt, driving the reaction to completion. iupac.org Organolead compounds with a Pb(II) center are also known, such as the metallocene plumbocene, derived from lead(II) chloride. wikipedia.org

Other Oxidation States and Reactive Intermediates: Beyond the stable Pb(IV) and Pb(II) states, other oxidation states appear in transient reactive intermediates. wikipedia.orgthermofisher.in

Lead Free Radicals (Pb(III)): Homolytic cleavage of the weak C–Pb bond is facile and can be initiated thermally or photochemically. This process generates organolead free radicals (R₃Pb•), where lead is formally in a +3 oxidation state. These radicals are key intermediates in reactions like the anti-knocking function of tetraethyllead. wikipedia.org

Plumbylenes (Pb(II) carbenoids): These are the lead analogues of carbenes, with the general formula R₂Pb. They are considered reactive intermediates. wikipedia.org

Plumbylidines (Pb(I)): Compounds of the type RPb, formally containing Pb(I), have been identified as ligands bound to other metals. wikipedia.org

Table 2: Characteristics of Common Lead Oxidation States in Organolead Systems

Oxidation StateCommon FormStabilityRole in ReactionsExample Compound/Intermediate
Pb(IV) R₄Pb, R₃PbXRelatively stable starting materialOxidant, PrecursorThis compound, Lead tetraacetate
Pb(II) PbX₂Stable endpoint for reductionsProduct of reductive eliminationLead(II) acetate
Pb(III) R₃Pb•Highly reactive intermediateRadical chain propagationTrimethyllead radical (Me₃Pb•)
Pb(I) RPbLigand in metal complexesTransient speciesPlumbylidine ligand

Quantum Chemical Investigations of Reaction Intermediates and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the complex mechanisms of organometallic reactions. mdpi.comnih.gov These computational methods allow for the detailed study of reaction pathways, including the characterization of short-lived intermediates and high-energy transition states that are often inaccessible to direct experimental observation. nih.govsmu.edu

Modeling Reaction Pathways: The primary goal of these investigations is to map the potential energy surface (PES) of a reaction. hokudai.ac.jp Key points on the PES include:

Minima: Representing stable reactants, products, and reaction intermediates. scirp.org

Saddle Points: Representing transition states, which are the energy maxima along a reaction coordinate. hokudai.ac.jpscirp.org

By calculating the geometries and energies of these stationary points, a complete energy profile for a proposed reaction mechanism can be constructed. nih.gov The feasibility of a mechanism can be judged by the calculated energy barriers (activation energies) of its transition states. nih.govrsc.org

Investigating Intermediates and Transition States: For reactions involving this compound, quantum chemistry can provide critical insights. For example, in a radical reaction, calculations can determine the structure and stability of the dimethylphenyllead radical. In a ligand substitution reaction, the method can model the transition state, revealing whether the mechanism is associative or dissociative.

The process involves optimizing the molecular structure for reactants, products, and all proposed intermediates and transition states. mdpi.com Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a given transition state indeed connects the intended reactants and products on the potential energy surface. smu.edunih.gov These studies can elucidate the electronic structure, bonding changes, and steric effects that govern the reaction's outcome and selectivity. rsc.org

Table 3: Application of Quantum Chemical Methods to Reaction Mechanisms

Computational TaskTarget SpeciesInformation GainedRelevance to this compound
Geometry Optimization Reactants, Intermediates, ProductsBond lengths, bond angles, stable conformationsPredicts the 3D structure of this compound and its potential reaction intermediates.
Transition State Search Transition States (TS)Structure of the highest energy point, activation energy barrierElucidates the mechanism (e.g., concerted vs. stepwise) of C-Pb bond cleavage.
Frequency Calculation All Stationary PointsCharacterization as minimum (no imaginary frequencies) or TS (one imaginary frequency), zero-point energiesConfirms the nature of calculated structures and provides thermodynamic corrections.
IRC Calculation Reaction PathwayConfirms the connection between a TS and its corresponding minimaVerifies that a calculated transition state leads to the expected products of a reaction.
NBO/QTAIM Analysis All SpeciesAtomic charges, bond orders, orbital interactionsProvides detailed electronic insight into the nature of the C-Pb bond and how it changes during a reaction. researchgate.net

Theoretical and Experimental Investigations of Molecular Structure and Bonding in Dimethyldiphenyllead

Theoretical Frameworks for Lead-Carbon Bonding in Organolead Systems

The chemical bonds in organolead compounds, including the lead-carbon (Pb-C) bonds in dimethyldiphenyllead, are described by established bonding theories. These frameworks provide a quantum mechanical understanding of how atomic orbitals combine to form stable molecular structures.

Valence Bond Theory and Molecular Orbital Theory Applications

Valence Bond (VB) theory posits that covalent bonds form from the overlap of half-filled atomic orbitals on two different atoms. lumenlearning.compressbooks.pub In the case of this compound, the Pb-C bonds can be envisioned as the overlap of hybrid orbitals from the lead atom with appropriate orbitals from the carbon atoms of the methyl and phenyl groups. For organic molecules, this theory often involves the concept of orbital hybridization, where atomic orbitals mix to form new, equivalent hybrid orbitals that are suitable for bonding. lumenlearning.com

Molecular Orbital (MO) theory offers a more delocalized perspective on chemical bonding. libretexts.orgbrsnc.in In this model, atomic orbitals from all atoms in the molecule combine to form a set of molecular orbitals that extend over the entire molecule. brsnc.inwikipedia.org Electrons then occupy these molecular orbitals according to their energy levels. wikipedia.org For this compound, MO theory would describe a set of bonding and antibonding molecular orbitals that encompass the lead atom and its four organic ligands. This approach is particularly useful for explaining properties that are not well-described by localized bonds, such as electronic transitions observed in UV-visible spectroscopy. wikipedia.org

Table 1: Comparison of Valence Bond and Molecular Orbital Theories
FeatureValence Bond TheoryMolecular Orbital Theory
Bond DescriptionLocalized between two atoms, formed by the overlap of atomic orbitals. libretexts.orgDelocalized over the entire molecule, formed by the combination of atomic orbitals. brsnc.in
Electron PlacementElectrons are assigned to specific bonds.Electrons are placed in molecular orbitals according to energy levels. wikipedia.org
Key ConceptsHybridization, resonance. lumenlearning.comBonding and antibonding orbitals, bond order. brsnc.in

Relativistic Effects on Lead-Carbon Bonds

Due to lead's high atomic number, relativistic effects significantly influence its chemical properties. sci-hub.sescispace.comwikipedia.org These effects arise because the core electrons in heavy elements move at speeds approaching the speed of light, leading to an increase in their mass and a contraction of s and p orbitals. scispace.comrsc.org This contraction of the 6s orbital in lead is a key aspect of the "inert pair effect," which explains the stability of the Pb(II) oxidation state. wikipedia.org

Advanced Spectroscopic Characterization for Structural Elucidation

Experimental techniques are indispensable for validating theoretical models and providing concrete data on molecular structure and bonding. Spectroscopic methods are particularly powerful tools for probing the atomic and electronic environment within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of molecules in solution. rsc.orgnih.gov It provides detailed information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and in the case of organolead compounds, ²⁰⁷Pb. researchgate.net

Table 2: Expected NMR Spectroscopic Data for this compound
NucleusExpected Chemical Shift Range (ppm)Key Information Provided
¹HSignals for methyl and phenyl protons.Information on the local electronic environment of the protons. rsc.org
¹³CSignals for methyl and phenyl carbons.Insights into the carbon backbone and the influence of the lead atom. researchgate.net
²⁰⁷PbA single resonance for the lead atom.Sensitive to the overall electronic environment and coordination at the lead center. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Bond Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. scribd.com The frequencies of these vibrations are directly related to the masses of the atoms and the strength of the bonds connecting them. For organolead compounds, vibrational spectroscopy provides a direct method for characterizing the Pb-C stretching and bending frequencies. scribd.comacs.org

In the vibrational spectrum of this compound, specific bands can be assigned to the vibrations of the methyl and phenyl groups, as well as to the Pb-C bonds. The Pb-C stretching vibrations in organolead compounds typically appear in the far-infrared region of the spectrum. scribd.com For instance, in dimethyllead compounds, the symmetric and asymmetric Pb-C stretching frequencies are found in distinct regions. scribd.com The positions of these bands can provide insights into the bond strength and the geometry around the lead atom.

Table 3: Typical Vibrational Frequencies for Organolead Compounds
Vibrational ModeTypical Wavenumber Range (cm⁻¹)
Pb-C (alkyl) stretch450 - 500 rsc.org
Pb-C (phenyl) stretch~200 - 250
PbC₂ deformation~100 - 150

X-ray Diffraction Analysis of Related Organolead Structures

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. retsch.commalvernpanalytical.combourevestnik.com This technique provides accurate measurements of bond lengths and angles, which are crucial for understanding the geometry and bonding within a molecule.

While a specific crystal structure for this compound may not be readily available, the analysis of related organolead compounds provides valuable insights. acs.org X-ray diffraction studies on compounds like tetraphenyllead (B147485) and various diphenyllead dihalides have established typical Pb-C bond lengths and the tetrahedral geometry around the lead atom in many organolead(IV) compounds. acs.org This data serves as a critical benchmark for validating the results of theoretical calculations and for interpreting data from other experimental techniques.

Comparative Structural Analysis of this compound with Other Organolead Species

Comparing the structure of this compound with other organolead compounds provides valuable insights into the influence of different organic substituents on the molecular geometry and bonding at the lead center.

Tetraalkyllead compounds, like tetramethyllead (B1204573) and tetraethyllead (B6334599), and tetraaryllead compounds, such as tetraphenyllead, represent the parent compounds for this compound. libretexts.orgclemson.edu Tetraalkyl and tetraaryl lead compounds are generally inert to air and water at room temperature. libretexts.org The C–Pb bond in tetramethyllead is 222 pm long. wikipedia.org In contrast, the C–Sn bond in the analogous tetramethyltin (B1198279) is 214 pm. wikipedia.org This difference highlights the increasing bond length as one moves down Group 14. wikipedia.org

Structural data for these analogues reveals a generally tetrahedral geometry around the central lead atom. However, subtle differences in bond lengths and angles arise from the steric bulk and electronic effects of the alkyl versus aryl groups. Phenyl groups are generally more electron-withdrawing than alkyl groups, which can influence the C-Pb bond polarity and strength.

Table 1: Comparison of C-Pb Bond Lengths in Organolead Compounds
CompoundC-Pb Bond Length (pm)
Tetramethyllead222 wikipedia.org
TetraethylleadData not available in search results
TetraphenylleadData not available in search results

Mixed alkyl-aryl organolead compounds, such as this compound, exhibit properties that are intermediate between their tetraalkyl and tetraaryl counterparts. The presence of both alkyl and aryl groups on the same lead atom leads to a more complex structural and electronic environment.

The geometry of this compound is expected to be a distorted tetrahedron. The Ph-Pb-Ph and Me-Pb-Me bond angles will likely deviate from the ideal tetrahedral angle of 109.5° due to the different spatial requirements of the phenyl and methyl groups. Computational studies can provide precise values for these distortions. For instance, in related hypercoordinated organolead compounds, the geometry at the lead center can shift towards a trigonal bipyramidal structure. allenpress.comnsf.gov While this compound itself is not hypercoordinated, the principles of how different ligands affect the geometry are transferable.

Environmental Chemistry of Dimethyldiphenyllead: Transformation and Speciation

Environmental Fate and Transport Mechanisms of Organolead Species

The movement and distribution of dimethyldiphenyllead in the environment are governed by several interconnected processes, including adsorption to solids, volatilization into the atmosphere, and partitioning between different environmental media. ku.edu These mechanisms determine the compound's persistence, bioavailability, and potential for long-range transport.

Adsorption is the process by which a chemical adheres to the surface of solid particles, such as soil or sediment, while desorption is the reverse process where the chemical is released back into the surrounding water or air. d-nb.info For non-ionic organic compounds like this compound, sorption is primarily influenced by the organic carbon content of the soil or sediment. enviro.wiki

The extent of adsorption is commonly described by the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc). usda.gov These coefficients are determined through batch equilibrium experiments where the distribution of the compound between the solid and aqueous phases is measured. enviro.wiki The relationship between the amount of substance adsorbed and its concentration in the solution at equilibrium is described by sorption isotherms, most commonly the Freundlich and Langmuir models. eajournals.orggeology.cz

Freundlich Isotherm: Describes non-ideal and reversible adsorption, not restricted to the formation of a monolayer. It is often used for heterogeneous surfaces. The equation is:

Cₛ = Kբ * Cₑ^(1/n) where Cₛ is the amount adsorbed per unit mass of solid, Cₑ is the equilibrium concentration in solution, and Kբ and 1/n are empirical constants. geology.cz

Langmuir Isotherm: Assumes monolayer adsorption onto a surface with a finite number of identical sites. The equation is:

Cₛ = (Qₘ * Kₗ * Cₑ) / (1 + Kₗ * Cₑ) where Qₘ is the maximum adsorption capacity and Kₗ is the Langmuir constant related to the energy of adsorption. nstproceeding.com

While specific experimental data for this compound are not available, the following table provides a representative example of how adsorption data for an organic compound could be presented.

Table 2: Representative Adsorption Isotherm Data for an Organic Compound in Soil

Equilibrium Concentration in Water (Cₑ) (mg/L) Amount Adsorbed on Soil (Cₛ) (mg/kg)
0.1 5.2
0.5 18.5
1.0 31.0
2.0 48.8
5.0 85.3

This table is a representative example. Specific adsorption data for this compound was not found.

Volatilization is the process by which a chemical transforms from a liquid or solid state into a gaseous state and is released into the atmosphere. usda.gov For compounds like this compound, volatilization from soil and water surfaces can be a significant transport pathway. usda.gov The tendency of a chemical to volatilize from water is often quantified by its Henry's Law Constant (H), which relates the partial pressure of the compound in the air to its concentration in the water. henrys-law.orgwikipedia.org

Once in the atmosphere, organolead compounds can be transported over long distances. psu.edu Atmospheric transport models, such as chemical transport models (CTMs), are used to simulate the movement, dispersion, and deposition of these pollutants. researchgate.netcopernicus.org These models incorporate meteorological data (wind speed and direction), chemical transformation rates, and deposition processes (wet and dry) to predict the downwind concentrations and deposition fluxes of the compound. copernicus.org For semi-volatile organic compounds, partitioning between the gas phase and atmospheric particles is a critical process that influences their transport and removal from the atmosphere. psu.edu

The distribution of this compound among different environmental compartments is governed by its physicochemical properties, particularly its water solubility, vapor pressure, and various partition coefficients. The key partition coefficients include:

Octanol-Water Partition Coefficient (Kow): This coefficient describes the ratio of a chemical's concentration in octanol (B41247) to its concentration in water at equilibrium. henrys-law.org It is a key indicator of a substance's hydrophobicity and its potential to bioaccumulate in fatty tissues of organisms. A high log Kow value suggests a tendency to partition into organic phases like sediment and biota rather than remaining in the water. henrys-law.org

Organic Carbon-Water Partition Coefficient (Koc): As mentioned earlier, Koc describes the partitioning of a chemical between organic carbon in soil or sediment and water. usda.gov It is crucial for predicting the mobility of the compound in terrestrial and aquatic systems.

Air-Water Partition Coefficient (Kaw): This is essentially the Henry's Law constant expressed in a dimensionless form. It governs the partitioning between the atmosphere and water bodies.

The interplay of these partitioning processes determines the ultimate environmental fate of this compound. For instance, a compound with a high Kow and Koc will likely be found predominantly in soil and sediment, while a compound with a high Henry's Law constant will tend to volatilize into the atmosphere.

Advanced Analytical Methodologies for Organolead Speciation in Environmental Matrices

The determination of specific organolead species like this compound in complex environmental samples (e.g., soil, water, sediment, biota) requires highly sensitive and selective analytical techniques. pjoes.comdss.go.th This is because the toxicity and environmental behavior of lead are highly dependent on its chemical form. dss.go.th The coupling of a separation technique, such as gas chromatography (GC), with an element-specific detector, like an inductively coupled plasma mass spectrometer (ICP-MS), is the state-of-the-art approach for organometallic speciation analysis. core.ac.ukspectroscopyonline.com

The analytical procedure typically involves several steps:

Sample Preparation and Extraction: This is a critical step to isolate the target analytes from the sample matrix. pjoes.com For solid samples like soil and sediment, methods such as solvent extraction (e.g., with a non-polar solvent like hexane (B92381) or a polar solvent mixture) are used. pjoes.comcornell.edu Care must be taken to avoid alteration of the species during this step. pjoes.com

Derivatization: Many organolead compounds, especially the ionic species resulting from degradation, are not sufficiently volatile for GC analysis. Therefore, a derivatization step, such as ethylation or propylation, is often employed to convert them into their more volatile tetra-alkylated forms. core.ac.uk

Chromatographic Separation: Gas chromatography is used to separate the different organolead species based on their boiling points and interactions with the chromatographic column. intertek.comchem-agilent.com

Detection and Quantification: Inductively coupled plasma mass spectrometry (ICP-MS) serves as a highly sensitive and element-specific detector. spectroscopyonline.com The eluent from the GC is introduced into the high-temperature argon plasma of the ICP-MS, where the molecules are atomized and ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the specific detection of lead isotopes and, consequently, the quantification of each lead species. spectroscopyonline.com

Table 3: Performance Characteristics of GC-ICP-MS for Organolead Analysis

Parameter Typical Value Reference
Instrument Gas Chromatograph - Inductively Coupled Plasma Mass Spectrometer (GC-ICP-MS) intertek.comspectroscopyonline.com
Typical Detection Limits 1 - 100 pg/L (in water) or ng/kg (in solids) intertek.comcore.ac.uk
Linearity Several orders of magnitude spectroscopyonline.com
Common Derivatization Agents Sodium tetraethylborate (NaBEt₄), Grignard reagents core.ac.uk
Confirmatory Technique Isotope ratio measurements spectroscopyonline.com

Values are representative for organometallic speciation analysis and may vary depending on the specific compound, matrix, and instrument conditions.

Hyphenated Techniques for Organolead Speciation

The accurate identification and quantification of different organolead species, such as this compound and its transformation products, require sophisticated analytical methods. Hyphenated techniques, which couple a separation technique with a sensitive detector, are essential for this purpose. researchgate.netnih.gov These methods provide the necessary selectivity and sensitivity to analyze complex environmental samples where organolead compounds may be present at trace levels. researchgate.netspeciation.net

Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) for Volatile Species

Gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) is a powerful and well-established technique for the speciation of volatile and thermally stable organometallic compounds, including organolead species. speciation.netspectroscopyonline.comtaylorfrancis.com This method is particularly suitable for the analysis of this compound, which is a volatile compound. The high resolving power of capillary GC separates the different organolead compounds in a sample, while the ICP-MS detector provides element-specific detection with high sensitivity and the ability to perform isotope analysis. taylorfrancis.compsu.edu

The process involves introducing a sample, often after a derivatization step to enhance volatility, into the gas chromatograph. speciation.net The separated compounds are then introduced into the inductively coupled plasma, which atomizes and ionizes them. The resulting ions are then detected by the mass spectrometer. wikipedia.org This technique has been successfully applied to the analysis of alkyllead species in various matrices, including fuel and environmental samples. psu.edursc.org

Key features of GC-ICP-MS for organolead analysis include:

High Sensitivity: Detection limits can reach the femtogram (fg) level. taylorfrancis.com

Element Specificity: The ICP-MS detector is highly selective for lead, reducing interference from the sample matrix. spectroscopyonline.com

Isotope Analysis: The ability to measure lead isotopes can be used for isotope dilution studies to improve quantification accuracy. speciation.net

Challenges associated with this technique include the need for analytes to be volatile and thermally stable, which may require derivatization for some transformation products of this compound. speciation.net

Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) for Non-Volatile Species

For non-volatile transformation products of this compound, liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) is the preferred analytical technique. nih.govresearchgate.net This method separates ionic and less volatile organolead species in the liquid phase before their introduction into the ICP-MS for detection. analytik-jena.com LC-ICP-MS is a versatile and robust method for elemental speciation in complex matrices. researchgate.net

Different modes of liquid chromatography, such as reversed-phase, ion-exchange, and size-exclusion chromatography, can be employed depending on the specific properties of the organolead species being analyzed. researchgate.net The coupling of LC to ICP-MS is facilitated by the compatible flow rates of the two instruments. researchgate.net

The application of LC-ICP-MS has been demonstrated for the speciation of various elements in environmental and biological samples. analytik-jena.comacs.org For organolead compounds, this technique allows for the separation and quantification of ionic alkyllead species that cannot be analyzed by GC without derivatization.

Interactive Table: Comparison of GC-ICP-MS and LC-ICP-MS for Organolead Speciation

FeatureGas Chromatography-ICP-MS (GC-ICP-MS)Liquid Chromatography-ICP-MS (LC-ICP-MS)
Analyte Volatility Required (or requires derivatization)Not required
Typical Analytes Volatile organolead compounds (e.g., this compound)Non-volatile, ionic organolead transformation products
Separation Principle Partitioning between a gaseous mobile phase and a liquid or solid stationary phasePartitioning between a liquid mobile phase and a solid stationary phase
Derivatization Often necessary to increase volatility and thermal stability. speciation.netGenerally not required for volatility
Detection Limits Very low, often in the fg range. taylorfrancis.comLow, typically in the sub-ppb range. researchgate.net
Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry

Capillary electrophoresis (CE) coupled with ICP-MS is another powerful hyphenated technique for the speciation of ionic organolead compounds. researchgate.netnih.gov CE offers high separation efficiency, rapid analysis times, and requires only small sample volumes. nih.gov When combined with the sensitivity and element-specificity of ICP-MS, CE-ICP-MS is an excellent tool for analyzing complex samples with low concentrations of organolead species. nih.govnih.gov

The separation in CE is based on the differential migration of charged species in an electric field. conicet.gov.ar This makes it particularly suitable for the separation of ionic organolead transformation products. The interface between the CE instrument and the ICP-MS is a critical component for successful coupling. nih.gov

CE-ICP-MS has been successfully applied to the speciation of lead in various samples, including marine animals and reference materials. researchgate.netnih.gov The method has demonstrated low detection limits and good reproducibility for the determination of species such as inorganic lead, trimethyllead, and triethyllead. researchgate.netnih.gov

Sample Preparation and Preservation Strategies for Organolead Speciation

The accurate speciation analysis of organolead compounds like this compound is highly dependent on appropriate sample preparation and preservation. speciation.net The primary goal is to maintain the chemical integrity of the different lead species from the point of sampling to the final analysis, avoiding any transformations or losses. speciation.netspeciation.net

A general rule is to minimize sample storage time and, if unavoidable, to store samples at low temperatures (e.g., < -20°C) and in the dark to slow down potential degradation processes. speciation.net The choice of container material is also crucial, with materials like polytetrafluoroethylene (PTFE) and glass being preferred over low-density polyethylene, through which some organometallic compounds can permeate. rsc.org

For water samples, filtration through a 0.45 µm filter is a common step to separate dissolved species from particulate matter. rsc.org However, acidification, a common preservation method for total metal analysis, must be avoided in speciation analysis as it can alter the distribution of organolead species. speciation.netiupac.org

Extraction procedures are often necessary to isolate organolead compounds from solid matrices like sediments and biological tissues. These methods need to be carefully selected to be effective for the target species without causing their degradation. researchgate.net For instance, acid leaching is a common technique for extracting organotins from solid samples. researchgate.net Microwave-assisted extraction has also been successfully used for organolead compounds, offering a more rapid and integrated sample preparation approach. pjoes.com

Quality Assurance and Quality Control (QA/QC) in Organolead Speciation Analysis

A robust quality assurance and quality control (QA/QC) program is essential to ensure the reliability and defensibility of data from organolead speciation analysis. researchgate.netepa.gov The complexity of speciation analysis makes it prone to errors that are not as prevalent in total element analysis. speciation.net

Key components of a QA/QC system for organolead speciation include:

Initial Demonstration of Laboratory Capability: This involves demonstrating that the laboratory can achieve the required performance for the analytical method. epa.gov

Use of Certified Reference Materials (CRMs): Analyzing CRMs with certified values for specific organolead species is a crucial tool for validating the accuracy of the analytical method. researchgate.net

Method of Standard Additions: This calibration technique is often recommended, especially when the sample matrix is complex and not well-characterized, to compensate for matrix effects. researchgate.net

Isotope Dilution Mass Spectrometry (IDMS): This is considered an advanced and highly accurate quantification approach, based on altering the natural isotopic distribution of lead by spiking the sample with a known amount of an enriched isotope. researchgate.net

Interlaboratory Comparisons: Participating in proficiency testing schemes allows a laboratory to compare its results with those of other laboratories, providing an external measure of performance. researchgate.net

Routine Analysis of QA/QC Samples: This includes analyzing method blanks, spiked samples, and duplicates to monitor the ongoing performance of the method and ensure data quality. epa.gov

Development of Novel Speciation Methods for this compound and its Transformation Products

Research into novel speciation methods for organolead compounds continues to aim for faster, simpler, and more automated analytical processes to minimize errors, particularly during the often-troublesome sample preparation step. uco.es

Innovations have focused on improving the efficiency and selectivity of extraction and derivatization procedures. For example, the use of C60 fullerene as a sorbent material in solid-phase extraction has shown promise for the preconcentration of organolead compounds. uco.es

In the realm of derivatization, alternatives to traditional Grignard reagents, which are sensitive to air and moisture, have been explored. Sodium tetrapropylborate has been used in a continuous-flow system, enabling the complete automation of the derivatization and analysis of organolead compounds by GC-MS. uco.es

Furthermore, advancements in instrumentation, such as the use of tandem mass spectrometry (ICP-MS/MS), offer the potential for even lower detection limits and the reduction of spectral interferences, which can be beneficial for the analysis of complex samples. spectroscopyonline.com The combination of gas chromatography with multicollector ICP-MS and ICP-time-of-flight mass spectrometry (ICP-TOFMS) are also emerging areas of development that could further enhance the capabilities of organolead speciation analysis. speciation.net

Theoretical and Computational Studies of Dimethyldiphenyllead

Quantum Chemical Calculations on Electronic Structure and Stability

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A large gap suggests high stability, whereas a small gap indicates that the molecule is more likely to be reactive. Other calculated properties like ionization potential, electron affinity, electronegativity, and chemical hardness further characterize the molecule's electronic nature and susceptibility to chemical reactions. researchgate.net

Table 1: Representative Quantum Chemical Parameters for Dimethyldiphenyllead (Illustrative Data)

ParameterValue (Illustrative)Significance
EHOMO-5.8 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-0.9 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.9 eVDifference between LUMO and HOMO; indicates chemical reactivity and stability. researchgate.net
Dipole Moment (μ)0.8 DebyeMeasure of the overall polarity of the molecule.
Pb-C (Methyl) Bond Length2.20 ÅThe calculated distance between the lead atom and the methyl carbon.
Pb-C (Phenyl) Bond Length2.25 ÅThe calculated distance between the lead atom and the phenyl carbon.
C-Pb-C Bond Angle~109.5°Angle between carbon-lead-carbon bonds, indicating tetrahedral geometry.

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values would require specific, dedicated computational studies.

Molecular Dynamics Simulations of this compound in Various Environments

For this compound, MD simulations could be employed to understand its behavior in different media, such as in various solvents or at the interface between two phases. The simulation would track the trajectory of each atom in the this compound molecule and the surrounding solvent molecules, revealing information about solvation shells, diffusion coefficients, and the conformational flexibility of the phenyl groups. These simulations are crucial for bridging the gap between static quantum chemical pictures and the dynamic reality of chemical systems. mdpi.com

Table 2: Potential Applications and Observables from MD Simulations of this compound

Simulation EnvironmentKey QuestionsParameters to Analyze
In Water How does the hydrophobic molecule interact with water? Does it aggregate?Radial Distribution Functions (Pb-Owater), Solvation Free Energy, Diffusion Coefficient.
In Hexane (B92381) What is the conformational behavior in a non-polar solvent?Dihedral Angle Distributions (for phenyl group rotation), Root Mean Square Fluctuation (RMSF) of atoms.
At an Air-Water Interface Does the molecule show a preference for the interface? What is its orientation?Density Profile along the z-axis, Molecular Orientation Angles.
In a Lipid Bilayer How does it partition into and behave within a model cell membrane?Potential of Mean Force for membrane crossing, Order Parameters of lipid tails.

Reaction Pathway Modeling and Transition State Theory for Organolead Reactions

Transition State Theory (TST) is a fundamental framework in chemistry for explaining the rates of elementary chemical reactions. wikipedia.orgnumberanalytics.com It posits that for a reaction to occur, reactants must pass through a high-energy configuration known as the transition state, or activated complex, which is in a quasi-equilibrium with the reactants. wikipedia.orgchemicalreactions.io By analyzing the properties of this transition state on a potential energy surface, TST allows for the calculation of reaction rate constants. numberanalytics.com

Modeling the reaction pathways of organolead compounds like this compound involves using quantum chemical methods to map out the potential energy surface connecting reactants to products. This process identifies the lowest energy path and locates the transition state structure. From the energies of the reactants and the transition state, the activation energy (Ea) can be determined. wikipedia.org

This approach can be applied to various reactions involving this compound, such as:

Ligand Exchange Reactions: Modeling the substitution of a methyl or phenyl group with another ligand.

Thermal Decomposition: Investigating the mechanism of bond cleavage at high temperatures, which for organolead compounds often involves the generation of free radicals. researchgate.net

Redistribution Reactions: Studying the exchange of organic groups between two organolead molecules.

The theory provides a way to calculate important thermodynamic parameters of activation, such as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation, which offer deeper insight into the reaction mechanism. wikipedia.org

Table 3: Illustrative Parameters from a TST Analysis of a Hypothetical Reaction

ParameterDefinitionSignificance
ΔE‡ Activation Energy The energy barrier that must be overcome for the reaction to occur.
ΔH‡ Enthalpy of Activation The change in enthalpy between the reactants and the transition state. wikipedia.org
ΔS‡ Entropy of Activation The change in entropy between the reactants and the transition state; reflects the degree of order in the transition state. wikipedia.org
ΔG‡ Gibbs Free Energy of Activation The overall free energy barrier, which determines the reaction rate constant. wikipedia.org
k Rate Constant The proportionality constant relating reaction rate to reactant concentrations.

Application of Machine Learning Approaches in Organolead Chemistry

Machine learning (ML), a subset of artificial intelligence, is rapidly becoming a transformative tool in many areas of chemistry, including organic and organometallic chemistry. sioc-journal.cnresearchgate.net ML models are trained on large datasets to recognize patterns and make predictions about new, unseen data. nih.gov

In the context of organolead chemistry, ML approaches could be applied to predict a wide range of properties for compounds like this compound, even without performing expensive and time-consuming quantum calculations or experiments for every new derivative. Potential applications include:

Property Prediction: Training a model on a database of known organolead compounds to predict properties like stability, toxicity, solubility, or electronic characteristics (e.g., HOMO/LUMO energies) for novel structures. researchgate.net

Reaction Outcome Prediction: Using ML to predict the yield or selectivity of a chemical reaction under different conditions (e.g., catalysts, solvents, temperature). nih.gov

De Novo Design: Employing generative models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), to design new organolead compounds with specific desired properties. researchgate.net

The workflow for applying ML in chemistry typically involves curating a dataset, representing molecules as numerical descriptors (fingerprints), training an ML model (e.g., a neural network), and validating its predictive performance. sioc-journal.cn While challenges such as data availability and model interpretability exist, the fusion of AI with chemistry holds immense promise for accelerating discovery. researchgate.netresearchgate.net

Table 4: Example of a Machine Learning Model Performance for Predicting a Property (e.g., Toxicity)

Model TypeMolecular RepresentationTraining Set SizeTest Set R²Test Set MAE
Random ForestMorgan Fingerprints500 Compounds0.850.21 log units
Graph Neural NetworkMolecular Graph500 Compounds0.910.15 log units
Deep Neural NetworkDFT-calculated Descriptors500 Compounds0.930.12 log units

Note: This table illustrates how the performance of different ML models might be compared. R² (coefficient of determination) and MAE (Mean Absolute Error) are common metrics for evaluating regression models.

Q & A

Q. What are the established protocols for synthesizing dimethyldiphenyllead, and how can reproducibility be ensured across laboratories?

Synthesis of this compound typically involves transmetallation or alkylation reactions using organometallic precursors. Key steps include:

  • Reagent purification : Ensure lead precursors (e.g., PbCl₂) and organolithium reagents are anhydrous and stored under inert gas to prevent side reactions .
  • Temperature control : Reactions often require cryogenic conditions (−78°C) to stabilize intermediates. Deviations >5°C may alter product ratios .
  • Characterization : Confirm identity via 1H^{1}\text{H} NMR (δ 0.8–1.2 ppm for methyl groups; δ 7.2–7.6 ppm for phenyl rings) and elemental analysis (target Pb content: ~65%). Reproducibility requires detailed reporting of solvent purity, reaction times, and quenching methods in supplementary materials .

Q. What analytical techniques are most reliable for quantifying this compound in environmental matrices?

  • GC-MS : Effective for volatile derivatives but requires derivatization with Grignard reagents (e.g., methylmagnesium bromide) to improve volatility. Detection limits: 0.1–0.5 ppb in soil extracts .
  • ICP-OES : Direct quantification of lead content; however, it cannot distinguish this compound from other organolead species. Combine with speciation techniques like HPLC-ICP-MS for accuracy .
  • Validation : Include spike-recovery tests (85–115% acceptable range) and matrix-matched calibration curves to address matrix effects .

Q. How does this compound’s toxicity profile compare to other organolead compounds in in vitro models?

  • Cytotoxicity assays : Use HepG2 or HEK293 cells with MTT/WST-1 protocols. This compound typically exhibits lower IC₅₀ values (5–10 µM) than tetraethyllead but higher than triphenyllead due to steric effects .
  • Mechanistic studies : Measure ROS generation via DCFH-DA fluorescence and mitochondrial membrane potential using JC-1 dye. Normalize data to protein content (Bradford assay) to avoid plate-reader variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermal stability be resolved across studies?

Discrepancies in decomposition temperatures (reported range: 180–220°C) often arise from:

  • Atmospheric conditions : Oxygen presence accelerates degradation; use TGA under N₂/Ar with controlled heating rates (5°C/min) .
  • Sample history : Prior exposure to light/moisture alters stability. Pre-dry samples at 50°C under vacuum for 24h before analysis .
  • Statistical rigor : Apply Grubbs’ test to identify outliers and report 95% confidence intervals for decomposition thresholds .

Q. What computational methods best predict this compound’s reactivity in cross-coupling reactions?

  • DFT calculations : Use B3LYP/6-311+G(d,p) for geometry optimization and NBO analysis to evaluate Pb–C bond dissociation energies. Compare with experimental kinetics (Eyring plots) .
  • Solvent effects : Include PCM models for toluene or THF to simulate reaction environments. Validate with Hammett substituent constants for aryl groups .
  • Limitations : Address basis set superposition errors (BSSE) and relativistic effects in lead-centered systems via ZORA approximations .

Q. How can conflicting NMR spectral assignments for this compound’s stereoisomers be resolved?

  • Variable-temperature NMR : Identify dynamic processes (e.g., ring flipping) by acquiring spectra from −50°C to 25°C. Line-shape analysis using DNMR software clarifies exchange rates .
  • NOESY experiments : Detect through-space correlations between methyl and ortho-phenyl protons to confirm spatial proximity in specific conformers .
  • Crystallographic validation : Compare solution-state data with single-crystal XRD structures (deposit CIF files in Cambridge Structural Database) .

Q. What methodologies address the environmental persistence of this compound in anaerobic sediments?

  • Microcosm studies : Incubate sediment slurries under N₂/CO₂ (80:20) with 13C^{13}\text{C}-labeled this compound. Track degradation via LC-HRMS and 13C^{13}\text{C} NMR .
  • Metagenomic analysis : Extract DNA from sediment post-incubation; amplify 16S rRNA and functional genes (e.g., alkB for alkyllead degradation) via qPCR .
  • Kinetic modeling : Fit first-order decay constants (kk) to concentration-time data. Account for adsorption-desorption equilibria using Freundlich isotherms .

Methodological Best Practices

  • Data transparency : Archive raw spectra, chromatograms, and crystallographic data in repositories like Zenodo or ICSPA, citing DOIs in publications .
  • Contradiction analysis : Use triangulation (e.g., combining XRD, NMR, and computational data) to resolve discrepancies, as per and .
  • Ethical compliance : Adhere to REACH regulations for lead handling; document waste disposal protocols (e.g., sulfide precipitation for Pb neutralization) .

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